
5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the family of oxazoles and pyrroles. This compound is characterized by its unique structure, which includes both an oxazole and a pyrrole ring. It is a colorless solid that is soluble in water and organic solvents. The compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-methyloxazole with pyrrole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole and pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole and pyrrole compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are essential in the design of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
Receptors: It may also interact with receptors like G-protein coupled receptors (GPCRs), modulating signal transduction pathways.
Comparación Con Compuestos Similares
- 4-Methyloxazole-5-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison: 5-(4-Methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combined oxazole and pyrrole structure, which imparts distinct chemical and biological propertiesFor instance, its dual-ring system allows for more diverse interactions with biological targets, enhancing its therapeutic potential .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
5-(4-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-8(14-4-10-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
Clave InChI |
ALPAKVOAKWQRFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=N1)C2=CC=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
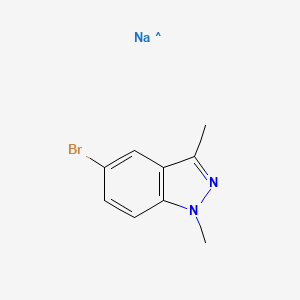
![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)
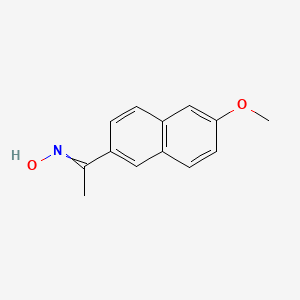
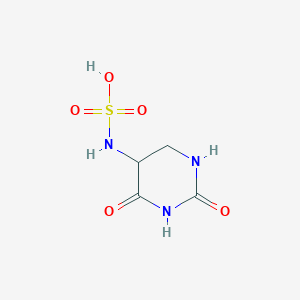
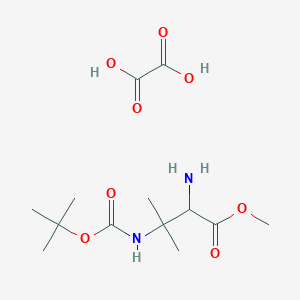
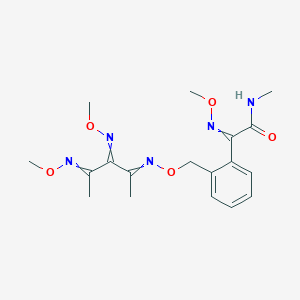
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
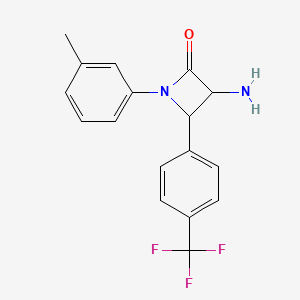
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
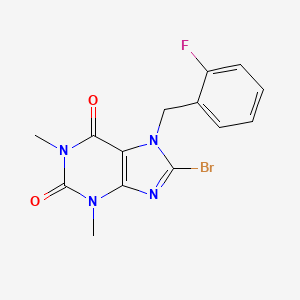
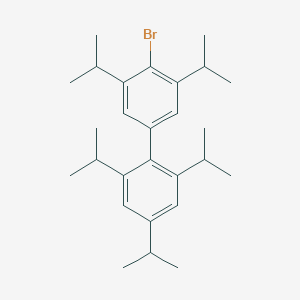
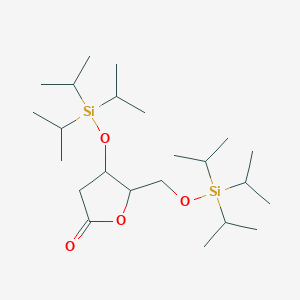
![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
